tert-butyl N-(4-cyano-2-oxocyclopentyl)carbamate, Mixture of diastereomers
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Overview
Description
tert-butyl N-(4-cyano-2-oxocyclopentyl)carbamate, mixture of diastereomers, is a compound that features a tert-butyl carbamate protecting group. This compound is often used in organic synthesis, particularly in the protection of amine groups during multi-step synthesis processes. The presence of diastereomers indicates that the compound exists in multiple stereoisomeric forms, which can have different physical and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(4-cyano-2-oxocyclopentyl)carbamate typically involves the reaction of 4-cyano-2-oxocyclopentanone with tert-butyl carbamate in the presence of a suitable base. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, continuous flow systems, and optimized reaction conditions to maximize yield and purity. The use of automated systems for monitoring and controlling reaction parameters would be essential to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-(4-cyano-2-oxocyclopentyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The tert-butyl carbamate group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Substitution reactions often require the use of strong acids or bases, depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
tert-butyl N-(4-cyano-2-oxocyclopentyl)carbamate has several applications in scientific research:
Chemistry: Used as a protecting group in organic synthesis to temporarily mask reactive amine groups.
Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Utilized in the development of drug candidates and in medicinal chemistry research.
Industry: Applied in the production of fine chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of tert-butyl N-(4-cyano-2-oxocyclopentyl)carbamate involves its role as a protecting group. The tert-butyl carbamate group can be selectively removed under mild acidic conditions, revealing the free amine group for further chemical transformations. This selective deprotection is crucial in multi-step synthesis processes where different functional groups need to be protected and deprotected at specific stages.
Comparison with Similar Compounds
Similar Compounds
tert-butyl carbamate: A simpler compound used for similar protecting purposes.
carboxybenzyl (CBz) carbamate: Another protecting group that can be removed by catalytic hydrogenation.
fluorenylmethoxycarbonyl (Fmoc) carbamate: Used in peptide synthesis and can be removed with a base.
Uniqueness
tert-butyl N-(4-cyano-2-oxocyclopentyl)carbamate is unique due to its specific structure, which includes a cyano group and a cyclopentyl ring. This structure provides distinct reactivity and stability compared to other protecting groups, making it suitable for specific synthetic applications where other protecting groups may not be as effective.
Properties
CAS No. |
2090270-00-9 |
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Molecular Formula |
C11H16N2O3 |
Molecular Weight |
224.26 g/mol |
IUPAC Name |
tert-butyl N-(4-cyano-2-oxocyclopentyl)carbamate |
InChI |
InChI=1S/C11H16N2O3/c1-11(2,3)16-10(15)13-8-4-7(6-12)5-9(8)14/h7-8H,4-5H2,1-3H3,(H,13,15) |
InChI Key |
VOKPXOBQEWGRLG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(CC1=O)C#N |
Purity |
95 |
Origin of Product |
United States |
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